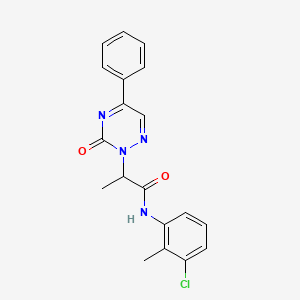![molecular formula C25H21FN4O3 B11300041 N-(4-fluorobenzyl)-N-{3-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3,4-dihydroquinoxalin-2-yl}acetamide](/img/structure/B11300041.png)
N-(4-fluorobenzyl)-N-{3-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3,4-dihydroquinoxalin-2-yl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-N-{3-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3,4-dihydroquinoxalin-2-yl}acetamide is a complex organic compound that features a quinoxaline core, a fluorobenzyl group, and an acetamide moiety
准备方法
The synthesis of N-(4-fluorobenzyl)-N-{3-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3,4-dihydroquinoxalin-2-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone.
Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with the quinoxaline derivative.
Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
N-(4-fluorobenzyl)-N-{3-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3,4-dihydroquinoxalin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-(4-fluorobenzyl)-N-{3-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3,4-dihydroquinoxalin-2-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(4-fluorobenzyl)-N-{3-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3,4-dihydroquinoxalin-2-yl}acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The quinoxaline core is known to interact with DNA, proteins, and other biomolecules, potentially disrupting cellular processes in cancer cells.
相似化合物的比较
Similar compounds include other quinoxaline derivatives and fluorobenzyl-substituted amides. Compared to these, N-(4-fluorobenzyl)-N-{3-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3,4-dihydroquinoxalin-2-yl}acetamide is unique due to its specific substitution pattern and the presence of both fluorobenzyl and acetamide groups. This combination of functional groups may confer distinct biological activities and chemical reactivity.
Similar compounds include:
Quinoxaline derivatives: Compounds with variations in the substituents on the quinoxaline ring.
Fluorobenzyl amides: Compounds with different amide linkages but similar fluorobenzyl groups.
This detailed analysis highlights the significance of this compound in various scientific domains and its potential for future research and applications.
属性
分子式 |
C25H21FN4O3 |
|---|---|
分子量 |
444.5 g/mol |
IUPAC 名称 |
2-[3-[acetyl-[(4-fluorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C25H21FN4O3/c1-17(31)29(15-18-11-13-19(26)14-12-18)24-25(33)30(22-10-6-5-9-21(22)28-24)16-23(32)27-20-7-3-2-4-8-20/h2-14H,15-16H2,1H3,(H,27,32) |
InChI 键 |
BERYOVQWIGJNTC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(CC1=CC=C(C=C1)F)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-1-(3-chlorophenyl)-2-[3-(diethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11299966.png)

![N-tert-butyl-2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide](/img/structure/B11299972.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11299975.png)
![5-[(2-Chlorobenzyl)thio]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11299986.png)

![Ethyl 6-methyl-2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11299993.png)
![N-(4-acetylphenyl)-2-(benzylsulfanyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11299997.png)
![4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11300000.png)
![2-(4-Chlorophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B11300016.png)
![7-(2-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11300023.png)
![9-(4-fluorophenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11300030.png)
![2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B11300042.png)

